4-Amino-2-phenylbutanoic acid

Vue d'ensemble

Description

Synthesis Analysis

- 4-Amino-2-phenylbutanoic acid can be synthesized through various methods, including the direct replacement of the terminal amino group by a tetrazol-1-yl fragment (Putis, Shuvalova, & Ostrovskii, 2008).

- Another synthesis method involves the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, which leads to the formation of 4-amino-3-R-4phenylbutanoic acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Molecular Structure Analysis

- The molecular structure of this compound has been analyzed through experimental and theoretical studies, including vibrational spectra and potential energy distribution (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Chemical Reactions and Properties

- The molecule has been involved in various chemical reactions, such as the inhibition of thienylalanine incorporation in Escherichia coli (Edelson & Keeley, 1963).

- Additionally, it acts as a substrate and inhibitor in reactions involving gamma-aminobutyric acid aminotransferase (Silverman, Durkee, & Invergo, 1986).

Physical Properties Analysis

- The synthesis and properties of related compounds, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, provide insights into the physical properties of this compound. These studies include X-ray structure determination and analysis of derivatives (Nakamura et al., 1976).

Chemical Properties Analysis

- Research on similar compounds, such as 4-amino-2-(substituted methyl)-2-butenoic acids, sheds light on the chemical properties of this compound, including its behavior as a competitive reversible inhibitor in biochemical reactions (Duke et al., 1993).

Applications De Recherche Scientifique

Quantum Chemical Computations and Molecular Docking : A study combined experimental and theoretical approaches to analyze the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. It also explored its potential in non-linear optical properties and anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Synthesis of Tetrazole-Containing Derivatives : Another research focused on the reactivity of 4-amino-3-phenylbutanoic acid for preparing tetrazole-containing derivatives, exploring its potential in pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).

Inhibition of Thienylalanine Incorporation in Bacteria : This compound was also studied for its ability to inhibit thienylalanine incorporation in Escherichia coli, indicating its relevance in microbiological research (Edelson & Keeley, 1963).

X-ray Structure Determination in Bestatin : The structure of a similar compound, 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin (an aminopeptidase inhibitor), was determined using X-ray crystallography (Nakamura et al., 1976).

Quantum Computational and Spectroscopic Studies : A study examined the influence of functional groups on 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoic acid, for potential applications in drug development (Raajaraman, Sheela, & Muthu, 2019).

Synthesis for Angiotensin Converting Enzyme Inhibitors : Enzymatic procedures for synthesizing 2-amino-4-phenylbutanoic acid, a building block for angiotensin converting enzyme inhibitors, were described in another research (Bradshaw, Wong, Hummel, & Kula, 1991).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Amino-2-phenylbutanoic acid, also known as Phenylbutyric acid, is primarily used for the management of chronic urea cycle disorders due to deficiencies in specific enzymes . These disorders are characterized by the body’s inability to remove ammonia from the bloodstream, which can lead to severe neurological problems and death. Phenylbutyric acid acts as an adjunctive therapy, helping to manage these conditions .

Mode of Action

Phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is suggested that phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor . This means it can help to reduce the levels of ammonia in the body, assist in the correct folding of proteins, and regulate gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of ammonia and the urea cycle . By acting as an ammonia scavenger, phenylbutyric acid helps to reduce the levels of ammonia in the body, thereby alleviating the symptoms of urea cycle disorders .

Pharmacokinetics

Phenibut, a derivative of this compound, is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . The onset of action has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . The compound is minimally metabolized in the liver and is excreted in the urine, with 63% of the dose being excreted unchanged .

Result of Action

The primary result of the action of this compound is the reduction of ammonia levels in the body, which can help to manage the symptoms of urea cycle disorders . In addition, it has been reported to have anti-inflammatory effects and can act as a chemical chaperone, assisting in the correct folding of proteins .

Propriétés

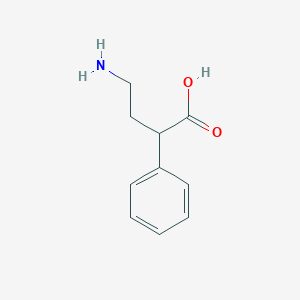

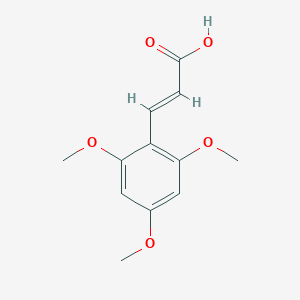

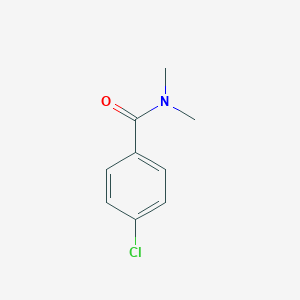

IUPAC Name |

4-amino-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRIOADNXHWOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66859-48-1 (hydrochloride) | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20926915 | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13080-10-9 | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)